molecular formula C9H9BrO3 B2682307 2-(2-Bromo-6-methylphenoxy)acetic acid CAS No. 25141-18-8

2-(2-Bromo-6-methylphenoxy)acetic acid

Cat. No. B2682307
CAS RN: 25141-18-8
M. Wt: 245.072
InChI Key: WUWCONUJYMXFPI-UHFFFAOYSA-N
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Description

“2-(2-Bromo-6-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da . It is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(2-Bromo-6-methylphenoxy)acetic acid” is 1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(2-Bromo-6-methylphenoxy)acetic acid” has a melting point of 216-217°C .

Scientific Research Applications

Antioxidant Activity of Bromophenols

Research on bromophenols derived from marine sources, such as the red alga Rhodomela confervoides, has highlighted their potent antioxidant activities. These compounds, including various structurally related bromophenol derivatives, have been shown to exhibit significant free radical scavenging activities. This suggests their potential utility in preventing oxidative deterioration of food and possibly in pharmaceutical applications as natural antioxidants (Li et al., 2011).

Biological and Chemical Characterization

The isolation and characterization of brominated compounds from marine sponges, such as those from Thorectandra and Smenospongia species, reveal a diverse array of brominated tryptophan derivatives. These compounds, including known and novel structures, have been evaluated for their biological activities, showcasing the rich chemical diversity and biological relevance of marine-derived bromophenols and related compounds (Segraves & Crews, 2005).

Environmental and Analytical Chemistry

Studies have also focused on the environmental aspects and analytical chemistry applications of brominated compounds. For instance, the analysis and characterization of a bacterial metabolite of 2-bromooctylphenoxy acetic acid provided insights into its structure and potential environmental fate. This kind of research is crucial for understanding the environmental impact and degradation pathways of brominated organic compounds (Fujita et al., 2001).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of novel compounds derived from or related to 2-(2-Bromo-6-methylphenoxy)acetic acid have been a significant area of research. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrates the ongoing efforts to explore the chemical space around bromophenol derivatives for potential antimicrobial activities. Such research efforts contribute to the development of new compounds with potential applications in medicine and agriculture (Noolvi et al., 2016).

Safety and Hazards

The safety information for “2-(2-Bromo-6-methylphenoxy)acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s important to handle this compound with appropriate safety measures.

Future Directions

While specific future directions for “2-(2-Bromo-6-methylphenoxy)acetic acid” are not available, research into similar compounds, such as phenoxy acetamide and its derivatives, suggests potential for the design of new derivatives that could enhance life quality .

properties

IUPAC Name

2-(2-bromo-6-methylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWCONUJYMXFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-6-methylphenoxy)acetic acid

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